![molecular formula C24H22N4OS B11962875 (4Z)-4-[2-(4-methylphenyl)hydrazinylidene]-5-{[(4-methylphenyl)sulfanyl]methyl}-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11962875.png)
(4Z)-4-[2-(4-methylphenyl)hydrazinylidene]-5-{[(4-methylphenyl)sulfanyl]methyl}-2-phenyl-2,4-dihydro-3H-pyrazol-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4Z)-3-{[(4-methylphenyl)thio]methyl}-1-phenyl-1H-pyrazole-4,5-dione 4-[(4-methylphenyl)hydrazone] is a complex organic compound characterized by its unique structure, which includes a pyrazole ring substituted with phenyl and methylphenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-3-{[(4-methylphenyl)thio]methyl}-1-phenyl-1H-pyrazole-4,5-dione 4-[(4-methylphenyl)hydrazone] typically involves multiple steps, starting with the preparation of the pyrazole ring One common method involves the cyclization of hydrazones with diketones under acidic conditions
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized to ensure high yield and purity. This often involves the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. The use of catalysts and solvents that are environmentally friendly and cost-effective is also a key consideration in industrial production.
Análisis De Reacciones Químicas
Types of Reactions
(4Z)-3-{[(4-methylphenyl)thio]methyl}-1-phenyl-1H-pyrazole-4,5-dione 4-[(4-methylphenyl)hydrazone] undergoes various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl groups in the pyrazole ring can be reduced to alcohols using reducing agents like sodium borohydride.
Substitution: The phenyl and methylphenyl groups can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (4Z)-3-{[(4-methylphenyl)thio]methyl}-1-phenyl-1H-pyrazole-4,5-dione 4-[(4-methylphenyl)hydrazone] is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biology and medicine, this compound has shown potential as a pharmacophore in the development of new drugs. Its ability to interact with biological targets, such as enzymes and receptors, makes it a candidate for the treatment of various diseases, including cancer and inflammatory conditions.
Industry
In the industrial sector, (4Z)-3-{[(4-methylphenyl)thio]methyl}-1-phenyl-1H-pyrazole-4,5-dione 4-[(4-methylphenyl)hydrazone] is used in the development of new materials with specific properties, such as conductivity and stability. It is also explored for its potential use in the production of dyes and pigments.
Mecanismo De Acción
The mechanism of action of (4Z)-3-{[(4-methylphenyl)thio]methyl}-1-phenyl-1H-pyrazole-4,5-dione 4-[(4-methylphenyl)hydrazone] involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting an anti-cancer effect.
Comparación Con Compuestos Similares
Similar Compounds
(4Z)-3-{[(4-methylphenyl)thio]methyl}-1-phenyl-1H-pyrazole-4,5-dione: Lacks the hydrazone group, making it less versatile in terms of functionalization.
(4Z)-3-{[(4-methylphenyl)thio]methyl}-1-phenyl-1H-pyrazole-4,5-dione 4-[(4-chlorophenyl)hydrazone]: Contains a chlorophenyl group instead of a methylphenyl group, which may alter its reactivity and biological activity.
Uniqueness
The presence of both the thioether and hydrazone groups in (4Z)-3-{[(4-methylphenyl)thio]methyl}-1-phenyl-1H-pyrazole-4,5-dione 4-[(4-methylphenyl)hydrazone] makes it unique compared to similar compounds
Propiedades
Fórmula molecular |
C24H22N4OS |
|---|---|
Peso molecular |
414.5 g/mol |
Nombre IUPAC |
4-[(4-methylphenyl)diazenyl]-5-[(4-methylphenyl)sulfanylmethyl]-2-phenyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C24H22N4OS/c1-17-8-12-19(13-9-17)25-26-23-22(16-30-21-14-10-18(2)11-15-21)27-28(24(23)29)20-6-4-3-5-7-20/h3-15,27H,16H2,1-2H3 |
Clave InChI |
XSUUUWBZRQQJCS-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)N=NC2=C(NN(C2=O)C3=CC=CC=C3)CSC4=CC=C(C=C4)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



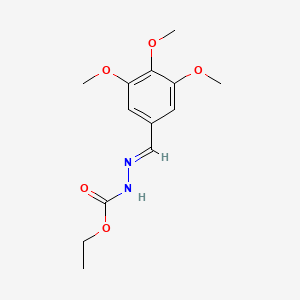
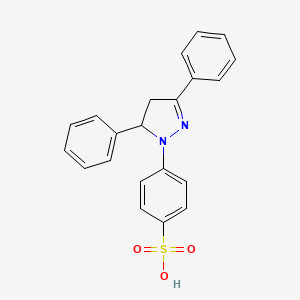
![(5Z)-5-({3-[4-(allyloxy)-3-methylphenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-2-(2,6-dimethyl-4-morpholinyl)-1,3-thiazol-4(5H)-one](/img/structure/B11962816.png)
![N'-{(E)-[4-(benzyloxy)phenyl]methylidene}-3-chloro-1-benzothiophene-2-carbohydrazide](/img/structure/B11962820.png)
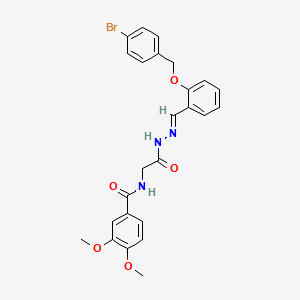
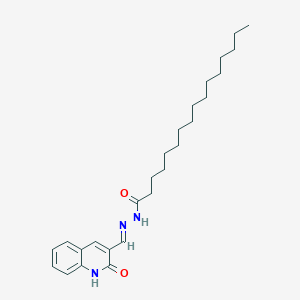

![(2E)-3-Phenyl-N-[1-(1-phenylethyl)-3-(phenylsulfonyl)-1H-pyrrolo[2,3-B]quinoxalin-2-YL]-2-propenamide](/img/structure/B11962843.png)

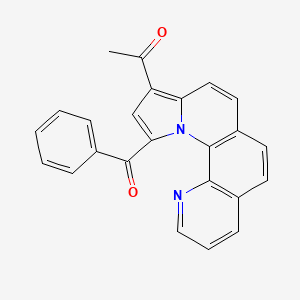
![2-((E)-{[3-(4-tert-butylphenyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)-4,6-diiodophenol](/img/structure/B11962854.png)
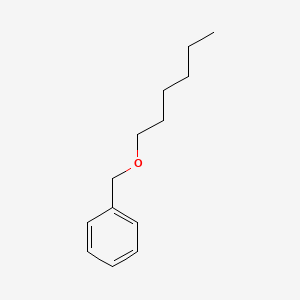
![2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(5-methylfuran-2-yl)methylidene]acetohydrazide](/img/structure/B11962863.png)
